2,4-Dichloroanisole
Description
Nomenclature and Chemical Structure within Chlorinated Anisoles Research
2,4-Dichloroanisole is systematically named 2,4-dichloro-1-methoxybenzene according to IUPAC nomenclature. wikipedia.orgthegoodscentscompany.comepa.govuni.lu It is also commonly referred to by synonyms such as 1-methoxy-2,4-dichlorobenzene, anisole (B1667542), 2,4-dichloro-, and 1,3-dichloro-4-methoxybenzene. herts.ac.ukepa.govuni.lu
Structurally, this compound is characterized by an aromatic benzene (B151609) ring substituted with a methoxy (B1213986) group (-OCH₃) and two chlorine atoms. The chlorine atoms are specifically positioned at the 2 and 4 positions relative to the methoxy group on the benzene ring. herts.ac.uk Its molecular formula is C₇H₆Cl₂O, and its molecular weight is approximately 177.02 g/mol . wikipedia.orgepa.govuni.lu
The study of this compound falls within the broader research area of chlorinated anisoles. These compounds are often investigated for their sensory properties, particularly their potent musty odors, which can be detected at very low thresholds. Research has explored how the position of chlorine substituents, especially at the 2- and 6-positions, influences the musty character and odor intensity of these compounds.
Table 1: Key Chemical and Physical Properties of this compound
| Property | Value | Source Index |
| IUPAC Name | 2,4-dichloro-1-methoxybenzene | wikipedia.orgepa.gov |
| Molecular Formula | C₇H₆Cl₂O | wikipedia.orgepa.gov |
| Molecular Weight | 177.02 g/mol or 177.03 g/mol | wikipedia.orgepa.govuni.lu |
| CAS Number | 553-82-2 | wikipedia.orgepa.gov |
| Melting Point | 24-27 °C | epa.gov |
| Boiling Point | 125 °C (at 10 mmHg) or 110 °C | epa.gov |
| Density | 1.288 g/mL at 25 °C | epa.gov |
| Refractive Index | 1.5615 (at 20 °C) or 1.561 (lit.) | epa.gov |
Historical Context of this compound Research and Discovery
The historical understanding of this compound primarily stems from its identification as an environmental transformation product of widely used chlorinated compounds. Early research highlighted its formation through the microbial degradation of chlorinated phenolic compounds. herts.ac.uk
A significant aspect of its historical context is its emergence as a metabolite of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) and dichlorprop. herts.ac.ukwikipedia.org Studies dating back to the 1960s provided direct evidence of this compound production. For instance, an Arthrobacter sp. bacterium was shown to degrade 2,4-D, yielding 2,4-dichlorophenol (B122985) as a metabolite, and subsequently, this compound was also produced as a second metabolite, though its exact role in the organism's metabolism of 2,4-D remained unclear at the time. Further research in the context of 2,4-D degradation in soil also identified this compound as a relevant degradation product. This established this compound as a compound formed through environmental and biological processes rather than a direct synthetic product for widespread industrial application.
Significance of this compound in Environmental and Industrial Chemistry Studies
The significance of this compound in environmental and industrial chemistry studies primarily revolves around its role as an environmental contaminant and a product of degradation processes.
Environmental Significance: this compound is a known environmental transformation product of several herbicides, including 2,4-D and dichlorprop. herts.ac.ukwikipedia.org Its formation can occur through the microbial degradation of chlorinated phenolic compounds in various environmental matrices, such as soil. herts.ac.ukthegoodscentscompany.com The presence of this compound in the environment is often linked to the breakdown of pesticides. wikipedia.org Beyond its origin from herbicides, this compound is particularly noted for its contribution to off-flavors and undesirable aromas, especially in the wine industry. herts.ac.uk This "cork taint" or "musty off-flavor" is often attributed to the microbial O-methylation of chlorophenols, which can originate from packaging materials, fungicides, herbicides, or wood preservatives used in wineries. Furthermore, this compound has been identified as a breakdown product of 2,4-D that may have implications for male reproductive health, highlighting its broader environmental impact.
Industrial Chemistry Studies: While this compound is not typically a target product for direct industrial synthesis and application, its presence and formation are critical concerns in industrial chemistry, particularly in sectors related to quality control and environmental monitoring. Its role as a contaminant in the wine industry necessitates studies on its detection, prevention, and remediation to maintain product quality. herts.ac.uk Research also explores its formation during water treatment processes, such as the chlorination of drinking water, where it can contribute to taste and odor issues. Understanding the pathways of its formation from precursors like 2,4-dichlorophenol is crucial for managing its occurrence in various industrial contexts.
Table 2: Environmental Transformation of Parent Compounds to this compound
| Parent Compound | Type of Compound | Transformation Mechanism | Source Index |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Herbicide | Environmental transformation, microbial degradation | herts.ac.ukwikipedia.org |
| Dichlorprop | Herbicide | Environmental transformation | wikipedia.org |
| Chlorinated phenolic compounds | Precursors | Microbial degradation, O-methylation of chlorophenols | herts.ac.uk |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-1-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CICQUFBZCADHHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060286 | |
| Record name | 2,4-Dichloroanisole | |
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Molecular Weight |
177.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
553-82-2, 54518-15-9 | |
| Record name | 2,4-Dichloroanisole | |
| Source | CAS Common Chemistry | |
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| Record name | 2,4-Dichloroanisole | |
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| Record name | Benzene, dichloromethoxy- | |
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| Record name | 2,4-Dichloroanisole | |
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| Record name | Benzene, 2,4-dichloro-1-methoxy- | |
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| Record name | 2,4-Dichloroanisole | |
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| Record name | 2,4-dichloroanisole | |
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| Record name | 2,4-DICHLOROANISOLE | |
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Environmental Occurrence and Distribution of 2,4 Dichloroanisole
Environmental Fate and Transport Mechanisms
Degradation Pathways in Natural Environments
Microbial Degradation and Biotransformation
Microorganisms play a pivotal role in the environmental degradation of 2,4-D, which in turn leads to the formation of 2,4-DCA. The degradation of 2,4-D in the environment is predominantly driven by enzymatic processes carried out by soil microorganisms mdpi.com. This biodegradation involves several steps, including hydroxylation, cleavage of the acid side-chain, decarboxylation, and ring opening of the 2,4-D molecule wikipedia.org.
Key intermediates in the microbial degradation pathway of 2,4-D include 2,4-Dichlorophenol (B122985) (2,4-DCP), with 2,4-DCA also being formed as an intermediate product fao.org24d.info. The tfdA gene, encoding an α-ketoglutarate-dependent dioxygenase, initiates the degradation pathway by converting 2,4-D into 2,4-DCP researchgate.net. Subsequently, 2,4-DCP is hydroxylated to 3,5-dichlorocatechol (B76880) by 2,4-DCP hydroxylase (encoded by the tfdB gene), and further transformed through a series of reactions catalyzed by enzymes such as chlorocatechol 1,2-dioxygenase (TfdC), chloromuconate cycloisomerase (TfdD), chlorodienelactone hydrolase (TfdE), and chloromaleylacetate and maleylacetate (B1240894) reductase (TfdF), ultimately leading to mineralization via the tricarboxylic acid cycle researchgate.net. A variety of bacterial and fungal strains have been identified as capable of 2,4-D biodegradation, including genera such as Sphingomonas, Pseudomonas, Cupriavidus, Achromobacter, Ochrobactrum, Mortierella, and Umbelopsis mdpi.com. The activity of these diverse microbial communities is crucial in determining the persistence and distribution of 2,4-D and its transformation products like 2,4-DCA in environmental systems.
Photolysis in Aquatic Environments
2,4-Dichloroanisole is recognized as a photodegradation product of 2,4-D ijesd.org. Photolysis, the chemical decomposition of compounds by light, can be a significant environmental fate process for 2,4-D in sunlit surface waters cdc.govnih.gov. Studies on 2,4-D have reported photolysis half-lives of 2–4 days in water solutions irradiated at 356 nm nih.govnih.gov. The rate of photolysis can be influenced by various environmental factors. For instance, increased nitrate (B79036) levels in water can accelerate photolysis rates due to the production of hydroxyl radicals, which oxidize organic substances like 2,4-D nih.gov. Similarly, a positive correlation has been observed between levels of dissolved organic carbon and the photolysis rate of 2,4-D, while suspended solids showed an inverse relationship nih.gov. For the 2-ethylhexyl ester of 2,4-D, a half-life of 128.2 days was reported under natural sunlight in a pH 5 buffer solution, compared to 252.5 days in a dark control, indicating that photodegradation does occur, albeit at varying rates depending on the specific form and conditions nih.gov. The primary photodegradation products of 2,4-D were identified as 2,4-D and 2,4-DCP nih.gov, with 2,4-DCA also being a confirmed product of this process ijesd.org.
Hydrolysis in Environmental Conditions
The parent compound, 2,4-Dichlorophenoxyacetic acid (2,4-D) in its acid form, is generally considered stable to hydrolysis under typical environmental conditions (pH 5 to 9) as it lacks functional groups prone to hydrolytic cleavage nih.govnih.gov. However, various ester forms of 2,4-D, such as the 2-ethylhexyl (EH) ester, undergo hydrolysis in both soil and water, rapidly transforming into the 2,4-D acid inchem.orgwikipedia.orgorst.edu. The rate of hydrolysis for these esters is pH-dependent; for example, the 2-ethylhexyl ester of 2,4-D has a half-life of 48 days at pH 7 and a much shorter half-life of 2.2 days at pH 9 fao.org. Other 2,4-D esters, such as the isopropyl, n-butyl, and isooctyl esters, can hydrolyze very rapidly, with half-lives of less than 1 minute in strong alkaline solutions (0.1 N NaOH) inchem.org. In sterile aqueous solutions, the hydrolysis of 2,4-D ethylhexyl ester was observed to be slow at pH 5 and moderate at pH 7 inchem.org. While 2,4-DCA is a degradation product of 2,4-D, direct hydrolysis of 2,4-DCA itself (an ether) is not a primary environmental fate pathway, with its formation being a result of the broader degradation processes of its parent compounds.
Mobility and Adsorption in Soils and Sediments
The mobility and adsorption characteristics of this compound (2,4-DCA) in soils have been investigated. Studies have determined the adsorption and desorption properties of 2,4-DCA on various agricultural soils, demonstrating that these processes follow the Freundlich equation fao.orgfao.org.
The adsorption and desorption equilibrium constants and coefficients for 2,4-DCA in different soil types are presented in the table below fao.org:
| Soil Type | Adsorption Equilibrium Constant (Kf) | Adsorption Coefficient (Koc) | Desorption Equilibrium Constant (Kf) | Desorption Coefficient (Koc) |
| Plainfield sand | 0.36 | 76 | 1.16 | 247 |
| California sandy loam | 0.17 | 70 | 0.81 | 338 |
| Mississippi loam | 0.28 | 117 | 1.48 | 617 |
| Arizona silty clay loam | 0.52 | 59 | 1.90 | 216 |
| Data adapted from Fathulla, 1996c fao.org. Kf: Freundlich adsorption coefficient; Koc: Organic carbon normalized adsorption coefficient. |
For its parent compound, 2,4-D, mobility in soils and sediments is generally considered high, with reported organic carbon corrected soil adsorption coefficient (Koc) values ranging from 19.6 to 109.1 cdc.govnih.gov. Adsorption of 2,4-D tends to increase with higher organic matter content and lower pH in the soil epa.gov. Given that 2,4-D typically exists as an anion in the environment (pKa of 2.73), its adsorption to clay or organic carbon in soils is generally lower compared to neutral compounds nih.gov. Despite its potential for high mobility, the relatively short half-life of 2,4-D in soils can attenuate its leaching into groundwater cdc.govnih.gov. The method limit of quantitation for 2,4-DCA in soil and sediment has been established at 0.010 ppm (mg/kg) epa.gov.
Volatilization from Water and Soil Surfaces
Volatilization is a process by which chemical compounds move from water or soil surfaces into the atmosphere. For this compound (2,4-DCA) itself, atmospheric reaction half-lives are predicted to exceed 2 days, suggesting a moderate potential for persistence in the atmosphere once volatilized copernicus.org.
In contrast, the parent compound 2,4-D (in its acid form) is expected to be largely nonvolatile from water and moist soil surfaces, primarily due to its extremely low Henry's Law constant (0.75 x 10^-8 atm-cu m/mole) and low vapor pressure (1.4 x 10^-7 mm Hg) nih.govepa.gov. However, certain ester formulations of 2,4-D, such as butyl, ethyl, and isopropyl esters, exhibit higher volatility compared to amine salt formulations, leading to potential vapor drift inchem.org. The vapor pressure of some 2,4-D ester forms can range from 1.1 x 10^-3 to 2.3 x 10^-3 mmHg, indicating their capacity for ready volatilization orst.edu. While laboratory studies on 2,4-D ethylhexyl ester applied to soil showed relatively low losses due to volatilization (0.05-0.23%) inchem.org, the upward movement of 2,4-D can occur when soil surfaces dry or rapid evaporation takes place. This process can concentrate the compound at the soil surface, where it may then undergo photolysis or be transported by wind, either adsorbed to dust particles or in vapor form epa.gov. The volatilization of these parent compounds can indirectly contribute to the atmospheric distribution of 2,4-DCA as a transformation product.
Advanced Analytical Methodologies for 2,4 Dichloroanisole Detection and Quantification
Chromatographic Techniques
Chromatographic techniques provide the necessary separation power to isolate 2,4-DCA from complex sample matrices, while various detection methods allow for its precise quantification.
Gas Chromatography (GC) is a fundamental technique for the separation and analysis of volatile and semi-volatile organic compounds like 2,4-Dichloroanisole. Its effectiveness lies in its ability to separate components based on their differential partitioning between a stationary phase and a mobile gas phase. Early studies have utilized GC for the identification of this compound as a metabolite, often relying on its retention time for preliminary identification cdnsciencepub.comcabidigitallibrary.org.
For instance, in studies investigating the degradation of 2,4-dichlorophenoxyacetate (B1228070) (2,4-D) by Arthrobacter sp., this compound was identified as a metabolite based on its retention time in the gas chromatograph cdnsciencepub.comcabidigitallibrary.org. While GC alone can provide separation, its coupling with more selective detectors enhances its analytical power for 2,4-DCA.
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely adopted and powerful technique for the qualitative and quantitative analysis of this compound. It combines the separation capabilities of GC with the high sensitivity and specificity of mass spectrometry, allowing for both identification based on mass spectra and quantification based on ion abundance shimadzu.comepa.govepa.gov.
GC-MS has been extensively used for the determination of 2,4-DCA in various matrices, including water, soil, and off-flavor products shimadzu.comepa.govepa.gov. For example, an analytical method designed for the quantitative determination of 2,4-DCA in drinking, ground, and surface water matrices utilized GC-MS with an Agilent Model 6890A gas chromatograph coupled to an Agilent Model 5973N mass spectrometer epa.gov. The instrumental conditions typically involve a Durabond-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) and helium as the carrier gas epa.gov. A common oven temperature program starts at 80°C for a short period, then ramps up to 320°C epa.gov. In electron impact (EI) mode, three ions are commonly monitored for 2,4-DCA: m/z 176 (quantification ion), m/z 178 (confirmation ion 1), and m/z 161 (confirmation ion 2) epa.gov. The retention time for 2,4-DCA under these conditions is approximately 8.00 minutes epa.gov.
Another application of GC-MS involves the analysis of 2,4-DCA in soil and sediment, often as a transformation product of 2,4-D epa.govepa.gov. Methods employ GC/Mass Selective Detection (MSD) with columns like HP-5MS (0.25 mm x 30 m, 0.25 µm film thickness) or Durabond-1 (0.25 mm x 15 m, 0.25 µm DF film thickness) epa.gov. Temperature programs vary but generally involve initial low temperatures followed by ramps to higher temperatures to elute 2,4-DCA epa.gov.
GC-MS is also crucial in off-flavor analysis, where 2,4-DCA can be a detected component shimadzu.com. In such analyses, the GC/MS Off-Flavor Analyzer can automatically calculate approximate quantitative values of detected components using calibration curve information shimadzu.com.
Table 1: Representative GC-MS Parameters for this compound Analysis
| Parameter | Typical Condition (Water Analysis) epa.gov | Typical Condition (Soil/Sediment Analysis) epa.gov |
| Instrument | Agilent Model 6890A GC coupled to Agilent Model 5973N MS epa.gov | GC/MS (e.g., Hewlett-Packard HP-5MS or Durabond-1 column) epa.gov |
| Column | Durabond-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film) epa.gov | HP-5MS (30 m x 0.25 mm, 0.25 µm film) or Durabond-1 (15 m x 0.25 mm, 0.25 µm) epa.gov |
| Carrier Gas | Helium epa.gov | Helium epa.gov |
| Oven Program | 80°C (1.2 min) -> 20°C/min to 320°C (2.0 min) epa.gov | e.g., 50°C (1 min) -> 5°C/min to 100°C -> 10°C/min to 260°C (5 min) epa.gov |
| Injection Mode | Splitless injection epa.gov | Split (1:5) or Splitless shimadzu.com |
| Ionization Mode | Electron Impact (EI) epa.gov | Selected Ion Monitoring (SIM) epa.gov |
| Monitored Ions (m/z) | 176 (quantification), 178 (confirmation 1), 161 (confirmation 2) epa.gov | e.g., 176 (quantitation), 178 (qualifier 1), 161 (qualifier 2) epa.gov |
| Retention Time | ~8.00 min epa.gov | Varies with method/column epa.gov |
| LOQ | 0.10 µg/L (water) epa.gov | 0.01 mg/kg (soil/sediment) epa.gov |
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity compared to GC-MS, making it particularly valuable for trace analysis of this compound in complex matrices researchgate.netnih.gov. This technique involves two stages of mass analysis, allowing for the isolation of a precursor ion and its fragmentation into product ions, thereby reducing matrix interferences and improving detection limits.
GC-MS/MS has been developed for the simultaneous determination of chloroanisoles, including 2,4-DCA, in water samples researchgate.net. It is also employed for the analysis of off-flavor compounds like haloanisoles in wines nih.gov. The improved instrumental performance characteristics, such as sensitivity, are a key advantage of GC-MS/MS researchgate.net. For instance, a method involving dynamic headspace coupled with perevaporation to GC-MS/MS was developed for the analysis of haloanisoles in wine, achieving detection limits as low as 2-36 ng/L for various compounds nih.gov. While specific parameters for 2,4-DCA directly were not detailed in all sources, its inclusion in chloroanisole panels analyzed by GC-MS/MS highlights its applicability researchgate.net.
While Gas Chromatography-based methods are generally preferred for the analysis of volatile and semi-volatile compounds like this compound, Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a powerful technique for less volatile or thermally labile compounds. In the context of 2,4-DCA, LC-MS/MS is primarily used for the analysis of its precursor compounds or related metabolites, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and its transformation products, rather than 2,4-DCA itself epa.govepa.govtdl.orgresearchgate.net.
For example, methods designed for the determination of 2,4-D and its transformation products in water, soil, and sediment often specify that while 2,4-D and other metabolites are analyzed by LC-MS/MS, 2,4-DCA is typically analyzed by GC-MS epa.govepa.gov. This distinction highlights the suitability of GC-based methods for 2,4-DCA due to its volatility. Although some general "analytical solutions for food development" might mention LC/MS/MS for this compound icpms.cz, detailed specific methodologies and parameters for direct 2,4-DCA quantification via LC-MS/MS are not as prevalent as for GC-based techniques.
Sample Preparation and Enrichment Techniques
Effective sample preparation and enrichment are critical steps to achieve the low detection limits required for this compound, especially in complex matrices where it exists at trace levels.
Dispersive Liquid-Liquid Microextraction (DLLME) is an efficient and miniaturized sample preparation technique widely used for the extraction and preconcentration of trace analytes, including this compound, from liquid samples researchgate.netresearchgate.netthermofisher.commdpi.com. DLLME is characterized by its simplicity, speed, low solvent consumption, and high enrichment factors thermofisher.commdpi.com.
In DLLME, a small amount of an extraction solvent (immiscible with water) and a disperser solvent (miscible with both the extraction solvent and the aqueous sample) are rapidly injected into the aqueous sample researchgate.netthermofisher.commdpi.com. This creates a cloudy solution due to the formation of fine droplets of the extraction solvent, which significantly increases the surface area for analyte transfer from the aqueous phase to the organic phase thermofisher.comnih.gov. After extraction, phase separation is typically achieved by centrifugation, and the sedimented organic phase containing the enriched analyte is then analyzed by a suitable instrumental method, such as GC-MS or GC-ECD researchgate.netresearchgate.netnih.gov.
DLLME has been successfully applied for the simultaneous determination of chloroanisoles, including this compound, in matrices like wines and cork stoppers, often coupled with GC-MS researchgate.net. Optimized conditions for DLLME in wine samples involved using 1 mL of acetone (B3395972) as the disperser solvent and 30 µL of carbon tetrachloride as the extraction solvent researchgate.net. Acetic anhydride (B1165640) can be used as a derivatizing reagent, and phosphate (B84403) buffer solution may be added researchgate.net. Under optimized conditions, detection limits for haloanisoles in wine samples ranged from 0.004 to 0.108 ng/mL, with enrichment factors for haloanisoles in the 380-700-fold range researchgate.net.
Another study demonstrated a low-density-solvent-based simultaneous DLLME method for chloroanisoles and 2,4,6-trichlorophenol (B30397) in water samples, followed by GC with electron capture detection (ECD) researchgate.netnih.gov. Optimized parameters included 80 µL of isooctane (B107328) as the extraction solvent and 500 µL of methanol (B129727) as the disperser solvent researchgate.netnih.gov. This method achieved recovery rates ranging from 85.2% to 101.4% and limits of detection from 3.0 to 8.7 ng/L for various chloroanisoles, including 2,4-DCA researchgate.netnih.gov.
Table 2: Optimized DLLME Parameters for this compound and Chloroanisoles
| Parameter | Typical Condition (Wine/Cork) researchgate.net | Typical Condition (Water) researchgate.netnih.gov |
| Extraction Solvent | Carbon tetrachloride (30 µL) researchgate.net | Isooctane (80 µL) researchgate.netnih.gov |
| Disperser Solvent | Acetone (1 mL) researchgate.net | Methanol (500 µL) researchgate.netnih.gov |
| Sample Volume | 5 mL (wine) researchgate.net | Varies, e.g., 5 mL thermofisher.com |
| Derivatizing Reagent | Acetic anhydride (200 µL) researchgate.net | Acetic anhydride (60 µL) researchgate.netnih.gov |
| Buffer/Additives | Phosphate buffer solution (0.5 mL) researchgate.net | 0.75% Na2CO3 addition (w/v) researchgate.netnih.gov |
| Extraction Time | Not explicitly stated, rapid injection researchgate.net | Optimized researchgate.netnih.gov |
| Centrifugation | Yes, for phase separation researchgate.net | Yes, for phase separation thermofisher.com |
| Detection Limits | 0.004-0.108 ng/mL (wine), 24-220 pg/g (corks) researchgate.net | 3.0-8.7 ng/L (for chloroanisoles including 2,4-DCA) researchgate.netnih.gov |
| Enrichment Factors | 380-700-fold (for haloanisoles) researchgate.net | Not explicitly stated for 2,4-DCA, but high for DLLME generally thermofisher.com |
| Recovery Rates | Not explicitly stated for 2,4-DCA, but internal standard used researchgate.net | 85.2-101.4% (for chloroanisoles including 2,4-DCA) researchgate.netnih.gov |
| Coupled Technique | GC-MS researchgate.net | GC-ECD researchgate.netnih.gov |
Stir Bar Sorptive Extraction (SBSE)
Stir Bar Sorptive Extraction (SBSE) is a solventless sample preparation technique introduced in 1999, designed for the extraction and enrichment of organic compounds from aqueous matrices. The method relies on the partitioning of analytes into a polymer coating, typically polydimethylsiloxane (B3030410) (PDMS), on a magnetic stirring rod. Compared to solid-phase microextraction (SPME), SBSE utilizes a larger amount of sorptive phase, enabling extremely high sensitivities for trace analysis nih.gov.
SBSE has been effectively applied for the analysis of odorous compounds, including haloanisoles like 2,4,6-trichloroanisole (B165457) (a related compound often analyzed alongside 2,4-DCA), in drinking water. A method using SBSE followed by on-line thermal desorption (TD) and capillary Gas Chromatography-Mass Spectrometry (GC/MS) achieved quantification limits for haloanisoles ranging from 0.1 to 0.2 ng/L. Recoveries for SBSE in spiked real water samples varied from 87% to 117%, with relative standard deviations at the quantification limit ranging from 7% to 14.6% nih.gov. SBSE is also effective for trace components due to its relatively large extraction phase (e.g., approximately 5 µL for a 10 mm bar) and its ability to selectively adsorb target compounds, thereby reducing interference maxapress.com.
For the analysis of chloroanisoles and chlorophenols in cork material, a methodology combining liquid-solid extraction with SBSE coupled to GC-MS has been proposed. This approach demonstrated recovery percentages up to 81% for 2,4-DCA, enabling determination at very low levels researchgate.net.
Table 1: Performance Characteristics of SBSE for Haloanisoles
| Analyte Class | Matrix | Quantification Limit (ng/L) | Recovery (%) | Relative Standard Deviation (%) |
| Haloanisoles | Water | 0.1 - 0.2 nih.gov | 87 - 117 nih.gov | 7 - 14.6 nih.gov |
| 2,4-DCA | Cork | - | Up to 81 researchgate.net | - |
Solid-Phase Microextraction (SPME)
Solid-Phase Microextraction (SPME) is a widely adopted solvent-free sample preparation technique that combines sampling, extraction, and sample introduction into a single step. It operates primarily in two modes: direct immersion (DI-SPME), where the fiber is directly immersed in the sample, and headspace (HS-SPME), where the fiber extracts volatile analytes from the headspace above the sample tandfonline.com. HS-SPME is particularly advantageous for highly volatile analytes, helping to prolong fiber lifetime researchgate.net.
SPME has been extensively applied for the quantification of chloroanisoles, including 2,4-DCA, in various matrices such as cork, wine, and water. For instance, a method for quantifying chloroanisoles in cork utilized headspace SPME and Gas Chromatography with Electron Capture Detection (GC-ECD). This method quantified 2,4-DCA at a limit of 3.5 ng/g, with recoveries between 90.3% and 105.8% and repeatability ranging from 4% to 13% (RSD) nih.gov.
Different fiber coatings, such as polydimethylsiloxane (PDMS) and divinylbenzene–carboxen–polydimethylsiloxane (DVB–CAR–PDMS), have been evaluated for their effectiveness. PDMS fibers have been selected for detecting chlorophenols in wine due to their performance compared to other fibers oup.com. An optimized HS-SPME method for haloanisoles and halophenols in water, using DVB–CAR–PDMS fiber, achieved a detection limit of 0.1 ng/L for 2,4,6-trichloroanisole (TCA) with a precision (RSD) of 8%. Optimal conditions included a 40-minute SPME time, 65 °C extraction temperature, 25 mL sample volume, pH 2.4, 20% added salt, and 700 rpm magnetic stirring researchgate.net.
Table 2: Performance Characteristics of SPME for Haloanisoles
| Analyte | Matrix | Extraction Mode | Fiber Type | Quantification Limit | Recovery (%) | Repeatability (RSD) (%) |
| 2,4-DCA | Cork | HS-SPME | - | 3.5 ng/g nih.gov | 90.3 - 105.8 nih.gov | 4 - 13 nih.gov |
| TCA | Water | HS-SPME | DVB-CAR-PDMS | 0.1 ng/L (LOD) researchgate.net | - | 8 researchgate.net |
Dynamic Headspace Techniques
Dynamic Headspace (DHS) is a powerful sample preparation technique that involves continuously purging the headspace above a sample with an inert gas, trapping the volatile and semi-volatile compounds on an adsorbent tube, and then thermally desorbing them into a gas chromatograph. This dynamic purging continuously shifts the equilibrium between the gas and liquid/solid phases, leading to a more exhaustive extraction and increased sensitivity compared to static headspace or even SPME for a broader range of aroma compounds laballiance.com.mychromatographyonline.com.
DHS coupled with perevaporation and Gas Chromatography-Ion Trap Tandem Mass Spectrometry (GC-MS/MS) has been developed for the analysis of anisoles, including 2,6-dichloroanisole (B52528) (2,6-DCA) and 2,4,6-trichloroanisole (TCA), in wine. This method demonstrated linearity from the quantification limit up to 3 ng for all analytes, with recoveries exceeding 80% and satisfactory precision. Detection limits were as low as 2-36 ng/L nih.govresearchgate.net.
For trace amounts of off-flavor compounds like 2,4,6-trichloroanisole in drinking water, automated DHS using a Tenax TA packed tube as a trap has been successfully employed. This method, coupled to selectable one-dimensional or two-dimensional GC-MS with simultaneous olfactory detection, showed good linearity over the concentration range of 1 to 100 ng/L (r² > 0.9942) and detection limits ranging from 0.15 to 0.22 ng/L laballiance.com.my.
Table 3: Performance Characteristics of Dynamic Headspace for Haloanisoles
| Analyte | Matrix | Detection Limit (ng/L) | Recovery (%) | Linearity (r²) |
| 2,6-DCA, TCA | Wine | 2 - 36 nih.gov | > 80 nih.gov | - |
| TCA | Water | 0.15 - 0.22 laballiance.com.my | - | > 0.9942 laballiance.com.my |
Liquid-Solid Extraction
Liquid-Solid Extraction (LSE), also known as solid-liquid extraction, is a fundamental unit operation used to remove soluble components from solid matrices using a liquid solvent. This technique is often employed as a preliminary step to isolate analytes from complex solid samples before further purification or instrumental analysis. For instance, in the analysis of chloroanisoles and chlorophenols in cork, LSE is a crucial initial step researchgate.netresearchgate.net.
Challenges in Ultra-Trace Analysis and Sensitivity
The analysis of this compound and related haloanisoles at ultra-trace levels presents significant challenges primarily due to their extremely low odor thresholds. For example, the perception threshold of 2,4,6-trichloroanisole (TCA) in water and wine can be as low as 0.03-2 ng/L and 4 ng/L, respectively maxapress.com. This means that even minute concentrations can cause severe off-flavors, necessitating analytical methods with exceptionally high sensitivity and selectivity researchgate.netteagasc.ie.
A major challenge is that the sensitivity of standard Gas Chromatography-Mass Spectrometry (GC-MS) is often insufficient for determining these musty odor compounds at the required trace levels. Consequently, sample preparation techniques that offer highly efficient extraction or preconcentration are indispensable researchgate.net. The presence of complex matrices, such as wine or cork, can also introduce interfering co-extractants, which may complicate chromatograms and affect quantification core.ac.uk. For instance, in one analytical method for 2,4-DCA in water, significant interferences in matrix controls were observed at 20-30% of the quantification limit epa.gov.
The need for effective sample pre-enrichment is paramount for instrumental identification and quantification of compounds like 2,4-DCA, especially given their low odor thresholds maxapress.com. While techniques like SBSE and SPME offer enhanced extraction capacities, careful optimization of parameters (e.g., fiber coating, extraction temperature and time, ionic strength, pH) is crucial to achieve optimal performance and minimize matrix effects researchgate.netresearchgate.netnih.gov.
Method Validation and Quality Assurance in Environmental Monitoring
Method validation is a critical process in analytical chemistry, particularly for environmental monitoring, to confirm that an analytical procedure is suitable for its intended purpose. This involves demonstrating the performance, consistency, and reliability of the method researchgate.netamericanpharmaceuticalreview.com. Key validation parameters typically include:
Accuracy: The closeness of agreement between the test result and the accepted reference value americanpharmaceuticalreview.com.
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision) nih.govamericanpharmaceuticalreview.com.
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as matrix components or related compounds researchgate.netamericanpharmaceuticalreview.com. For 2,4-DCA, ensuring specificity against other chloroanisoles or matrix interferences is crucial.
Detection Limit (LOD): The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified americanpharmaceuticalreview.com.
Quantitation Limit (LOQ): The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy americanpharmaceuticalreview.com.
Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range nih.govamericanpharmaceuticalreview.com.
For 2,4-DCA in environmental matrices, method validation studies are essential. For example, an analytical method for 2,4-DCA in drinking, ground, and surface water matrices using GC/MS aimed for a LOQ of 0.10 µg/L. However, issues such as unconfirmed specificity due to very faint chromatograms and significant interferences in matrix controls highlighted the importance of thorough validation epa.gov.
Quality assurance in environmental monitoring ensures that the data produced are reliable and meet the specified quality objectives. This involves adherence to Good Laboratory Practice (GLP) standards and robust quality control measures throughout the analytical process, from sample collection and preparation to instrumental analysis and data reporting epa.gov. A change control program is also vital to evaluate the impact of any modification to a validated method researchgate.netamericanpharmaceuticalreview.com.
Toxicological Research and Health Implications of 2,4 Dichloroanisole
Studies on Specific Organ Systems
Comprehensive studies focusing solely on the effects of 2,4-Dichloroanisole on specific organ systems in mammals are not widely reported in the provided search results. Much of the available information pertains to its precursor, 2,4-D.
Hepatic Effects
Direct research on the hepatic effects of this compound is not detailed in the retrieved information. Studies discussing liver damage, altered liver function, and changes in hepatic antioxidant enzymes (e.g., AST, ALT, ALP, γ-GGT, total bilirubin, catalase, superoxide (B77818) dismutase, malondialdehyde levels) are predominantly associated with exposure to 2,4-D nih.govorst.edu.
Renal Effects
Information regarding the specific renal effects of this compound is not explicitly provided. Renal toxicity, including histological changes and alterations in antioxidant enzyme activities (such as catalase, superoxide dismutase, and glutathione (B108866) peroxidase) and glutathione levels in the kidneys, has been observed in studies involving 2,4-D orst.edunih.gov. However, these findings are not directly attributed to this compound.
Neurological Effects
Direct studies on the neurological effects of this compound are not detailed in the provided sources. Neurological effects, such as incoordination, central nervous system depression, muscular weakness, and neuronal necrosis, have been reported in animals exposed to 2,4-D chemspider.comorst.edu. These observations are linked to 2,4-D exposure and not specifically to this compound.
Perception and Sensory Impact of 2,4 Dichloroanisole
Olfactory Characterization and Sensory Thresholds
2,4-Dichloroanisole is characterized by a distinctive, musty odor, frequently associated with damp or moldy environments. wikidata.orgfishersci.ca The human olfactory system is highly sensitive to this compound, detecting it at extremely low concentrations. Sensory thresholds for 2,4-DCA exhibit variability across different studies and matrices. In water, reported odor thresholds range from 0.0003 to 0.21 micrograms per liter (µg/L). uni.lu Another study indicated a threshold of 0.5 µg/L in water. uni.lu In the context of packaged food products, a detected concentration of 0.003 picograms per milligram (pg/mg) was found to be below the off-flavor threshold value of 10.000 pg/mg, suggesting that at this level, 2,4-DCA might not be the primary cause of an off-flavor, unlike other more potent compounds.
The variability in reported sensory thresholds underscores the complexity of olfactory perception, which can be influenced by factors such as the matrix, the method of analysis, and individual human sensitivity.
Table 1: Reported Sensory Thresholds for this compound
| Matrix | Sensory Threshold (Concentration) | Unit | Source |
| Water | 0.0003 to 0.21 | µg/L | uni.lu |
| Water | 0.5 | µg/L | uni.lu |
| Packaged Food Product | 10.000 (off-flavor threshold) | pg/mg |
Mechanisms of Olfactory Perception
The perception of 2,4-DCA, like other volatile odorants, involves a complex cascade of events within the olfactory system. Odorants first dissolve in the mucus lining the nasal cavity. They then bind to specific olfactory receptors (ORs) located on the cilia of olfactory sensory neurons (OSNs). These receptors belong to the superfamily of G protein-coupled receptors.
Upon binding, the odorant initiates an intracellular signaling cascade. This typically involves the activation of a G-protein (specifically, G-protein Golf), which in turn activates adenylyl cyclase. Adenylyl cyclase converts adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). The increase in cAMP concentration then opens cyclic nucleotide-gated ion channels, allowing an influx of sodium (Na+) ions into the neuron. This ion movement leads to the depolarization of the neuron, generating an action potential. The electrical signal then travels along the axons of the OSNs, penetrating the cribriform plate to reach the olfactory bulb in the brain. In the olfactory bulb, these axons synapse with mitral and tufted cells within structures called glomeruli. From the olfactory bulb, the information is transmitted via the olfactory tract to higher brain regions, including the piriform cortex, which is crucial for recognizing new odors, and the amygdala and hippocampus, which are involved in affective responses and olfactory memory, respectively. The brain integrates these signals, leading to the conscious perception and identification of the odor.
Contribution to Off-Flavors in Food and Beverages
This compound is a well-documented contaminant responsible for undesirable flavors and aromas, particularly in the food and beverage industry. wikidata.org Its presence is often linked to the microbial degradation of chlorinated phenolic compounds. wikidata.org
One of the most notable instances of 2,4-DCA's impact is its association with "cork taint" in wine, although 2,4,6-trichloroanisole (B165457) (TCA) is generally considered the primary compound responsible for this pervasive defect. fishersci.cauni.lu 2,4-DCA can also be a degradation product of TCA. uni.lu The characteristic off-flavor imparted by 2,4-DCA is often described as musty. fishersci.cauni.lu
Beyond wine, chloroanisoles, including 2,4-DCA, have been identified as causative agents for musty off-flavors in a wide range of products. These include eggs, broilers (poultry), canned vegetables, fruits and juices, beer, peanuts, beans, chocolate, ice cream, packaged flour and rice, dried fruit, gin, and meat. uni.lu Furthermore, 2,4-DCA can contribute to earthy and musty flavors and odors in drinking water. Its formation in water can occur through the chlorination of anisole (B1667542), especially in acidic solutions, with the presence of metal ions like Fe3+ and Al3+ facilitating this process.
Remediation and Control Strategies for 2,4 Dichloroanisole Contamination
Biological Remediation Approaches
Biological remediation, or bioremediation, leverages the metabolic capabilities of living organisms, primarily microorganisms, to break down contaminants. While direct extensive studies on the microbial degradation of 2,4-dichloroanisole itself are not widely detailed in the provided literature, it is recognized as a metabolite or transformation product within the degradation pathways of related chlorinated compounds, implying that general principles of chlorinated aromatic compound biodegradation are relevant.
Microorganisms, including various bacterial and fungal strains, play a crucial role in the natural attenuation and engineered bioremediation of chlorinated organic pollutants. This compound has been identified as a metabolite formed during the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) by certain bacteria, such as Arthrobacter sp. cdnsciencepub.com. Similarly, the white-rot fungus Phanerochaete chrysosporium has been shown to produce this compound as a metabolite during the detoxification of 2,4-dichlorophenol (B122985) (2,4-DCP) mdpi.com. This indicates that while it can be a product, the broader microbial communities capable of degrading its precursors may also possess mechanisms to further transform 2,4-DCA.
General microbial degradation pathways for related chlorinated compounds, such as 2,4-D, involve a range of bacterial genera including Sphingomonas, Pseudomonas, Cupriavidus, Achromobacter, and Ochrobactrum nih.govresearchgate.net. Fungal strains like Mortierella and Umbelopsis have also demonstrated capabilities in degrading 2,4-D nih.govresearchgate.net. Fungi are often noted for their higher tolerance to elevated concentrations of pollutants compared to bacteria, making them potentially efficient bioremediation agents nih.gov. The degradation mechanisms typically involve steps such as side-chain cleavage, hydroxylation of the aromatic ring, dehalogenation, and subsequent ring cleavage, funneling the carbon into central metabolic pathways mdpi.comresearchgate.netresearchgate.net.
Enzymatic degradation is a key component of microbial bioremediation, where specific enzymes catalyze the transformation of pollutants. The biodegradation of chlorinated compounds like 2,4-D is primarily driven by enzymatic processes carried out by soil microorganisms nih.gov. Enzymes such as α-ketoglutarate-dependent 2,4-D dioxygenase (tfdA) initiate the degradation of 2,4-D by converting it to 2,4-dichlorophenol (2,4-DCP) researchgate.net. Subsequent steps involve 2,4-DCP hydroxylase (tfdB) to form dichlorocatechol, followed by ring cleavage enzymes like chlorocatechol 1,2-dioxygenase (tfdC) researchgate.net.
For fungal degradation, enzymes such as laccase, lignin (B12514952) peroxidase (LiP), manganese peroxidase (MnP), and cytochromes P450 (CYPs) are known to be involved in the breakdown of phenolic compounds and other xenobiotics mdpi.comnih.gov. The formation of this compound as a metabolite during the degradation of 2,4-DCP by Phanerochaete chrysosporium suggests the involvement of specific enzymes in methylation or other transformation reactions mdpi.com. Further enzymatic action would be required to completely mineralize 2,4-DCA.
Physical and Chemical Treatment Technologies
Physical and chemical treatment technologies offer alternative or complementary approaches to biological methods for the remediation of this compound contamination. These methods typically involve the application of physical forces or chemical reactions to remove or transform the contaminant.
Adsorption is a widely utilized physical method for removing organic pollutants from water and soil due to its ease of use, design simplicity, and cost-effectiveness researchgate.net. Studies on the mobility of this compound in various soil types have provided insights into its adsorption characteristics. The adsorption of 2,4-DCA in different U.S. soils (sandy loam, sand, silty clay loam, and loam) has been quantified using Freundlich adsorption coefficients (Kads) and organic carbon normalized adsorption coefficients (Koc) epa.gov.
The adsorption behavior of 2,4-DCA varies with soil type, as indicated by the following data:
| Soil Type | Freundlich Kads (µg/mL) | Koc (mL/g) | 1/N (Adsorption) |
| Sandy Loam Soil | 1.6 | 667 | 0.98 |
| Sand Soil | 2.1 | 436 | 0.96 |
| Silty Clay Loam | 5.4 | 616 | 0.81 |
| Loam Soil | 3.5 | 1442 | 0.85 |
| Data derived from epa.gov. |
These values suggest that 2,4-DCA has the potential to be mobile to moderately mobile in the studied soils, with varying degrees of adsorption depending on soil characteristics epa.gov. Activated carbon, including activated carbon fiber (ACF), has been demonstrated as an effective adsorbent for similar chlorinated phenols like 2,4-dichlorophenol, with adsorption kinetics often fitting a pseudo-second-order model nih.gov. The effectiveness of adsorption techniques for 2,4-DCA would depend on the specific adsorbent material and environmental conditions.
Photodegradation involves the breakdown of chemical compounds through exposure to light, typically ultraviolet (UV) radiation. While this compound itself has been identified as a potential by-product of the photodegradation of other compounds like triclosan (B1682465) and 2,4-D, this highlights its presence in environments exposed to light and the need for its control cdc.govresearchgate.net. For instance, 2,4-D has been shown to undergo photodegradation in water, producing this compound among other compounds cdc.gov. The formation of 2,4-DCA during such processes implies that while photodegradation can be a remediation strategy for some pollutants, it can also lead to the formation of persistent by-products like 2,4-DCA that require further treatment.
Ozonation is an advanced oxidation process (AOP) that uses ozone (O₃), a powerful oxidizing agent, to degrade organic pollutants in water. This compound has been detected as a by-product during the ozonation of triclosan in surface water researchgate.netmetu.edu.trnih.govmetu.edu.tr. This indicates that 2,4-DCA can be formed as an intermediate during the oxidative treatment of other contaminants. Crucially, studies have shown that these by-products, including this compound, can be effectively eliminated upon further ozonation metu.edu.trnih.govmetu.edu.tr. The efficiency of ozonation for pollutant removal is influenced by factors such as pH and exposure time metu.edu.trnih.govmetu.edu.tr. For example, higher triclosan removal efficiencies were observed under weak-base conditions during ozonation, with required exposure times varying from 20 to 30 minutes depending on water pH metu.edu.trnih.gov.
Synthesis and Derivatization in Research Contexts
Academic Synthesis Pathways of 2,4-Dichloroanisole
In academic research, this compound is typically synthesized from its precursor, 2,4-dichlorophenol (B122985), through a nucleophilic substitution reaction, specifically Williamson ether synthesis. This method involves the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide, which then reacts with a methylating agent.
A common laboratory-scale synthesis involves the following steps:
Deprotonation of 2,4-dichlorophenol: 2,4-dichlorophenol is treated with a base, such as sodium hydroxide (B78521) or potassium carbonate, in a suitable solvent like methanol (B129727) or ethanol. This removes the acidic proton from the hydroxyl group, forming the sodium or potassium 2,4-dichlorophenoxide salt.
Methylation: The resulting phenoxide is then reacted with a methylating agent. Common methylating agents used in this context include dimethyl sulfate (B86663) or methyl iodide. The phenoxide ion acts as a nucleophile, attacking the methyl group of the methylating agent and displacing the leaving group (sulfate or iodide) to form the ether linkage of this compound.
The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate. Following the reaction, the this compound is isolated and purified using standard laboratory techniques such as extraction, washing to remove unreacted starting materials and byproducts, and finally, distillation or chromatography to obtain the pure product.
An alternative approach that can be found in the broader chemical literature for the synthesis of substituted anisoles involves the reaction of a dichlorinated benzene (B151609) derivative with sodium methoxide. For instance, a patented method describes the preparation of 2,3-dichloroanisole (B143163) by reacting 2,3-dichlorofluorobenzene (B1294889) with a methanol solution of sodium methylate. google.com A similar principle could be applied to synthesize this compound from a suitable 1,2,4-tri-substituted benzene precursor where one of the substituents is a good leaving group.
The synthesis of the precursor, 2,4-dichlorophenol, is also a well-established process in academic and industrial chemistry. It is often produced by the direct chlorination of phenol. google.com This reaction typically employs a catalyst to direct the chlorination to the ortho and para positions of the aromatic ring. google.com
Table 1: Key Reagents and Conditions for the Academic Synthesis of this compound
| Step | Reactants | Reagents | Solvent | Typical Conditions |
| Deprotonation | 2,4-Dichlorophenol | Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) | Methanol or Ethanol | Stirring at room temperature |
| Methylation | 2,4-Dichlorophenoxide | Dimethyl sulfate ((CH₃)₂SO₄) or Methyl iodide (CH₃I) | Methanol or Ethanol | Reflux |
Derivatization for Analytical Purposes
In analytical chemistry, derivatization is a common strategy to modify an analyte to make it more suitable for a particular analytical technique, such as gas chromatography (GC). jfda-online.com For this compound and related compounds, derivatization is not always necessary as they are generally volatile enough for GC analysis. However, in complex matrices or when analyzing for trace amounts of their precursor chlorophenols, derivatization of the chlorophenols is a crucial step. The derivatization of these precursors often involves acetylation or silylation. gcms.czresearchgate.net
While this compound itself does not have active hydrogens to be easily derivatized by common silylating or acylating agents, the analysis of chloroanisoles is often performed alongside their precursor chlorophenols. In such cases, a derivatization step is employed to improve the chromatographic properties and detectability of the chlorophenols.
A common derivatization method for the simultaneous analysis of chlorophenols and chloroanisoles in water samples involves acetylation. nih.gov In this procedure, acetic anhydride (B1165640) is used as the derivatizing agent in the presence of a base like sodium carbonate. nih.gov This converts the polar and more reactive chlorophenols into their less polar and more volatile acetate (B1210297) esters. This allows for their simultaneous extraction and analysis with the already relatively nonpolar chloroanisoles using techniques like gas chromatography with electron capture detection (GC-ECD) or gas chromatography-mass spectrometry (GC-MS). nih.gov
The primary goals of derivatizing the precursor chlorophenols for analysis that includes this compound are:
Increased Volatility: To ensure the chlorophenols can be easily vaporized in the GC injector.
Improved Chromatographic Peak Shape: To reduce tailing of the peaks for the polar chlorophenols.
Enhanced Detector Response: To increase the sensitivity of the analytical method, particularly for electron capture detectors.
Table 2: Common Derivatization Techniques for the Analysis of Chlorophenol Precursors of this compound
| Derivatization Method | Reagent | Purpose | Analytical Technique |
| Acetylation | Acetic Anhydride | Increases volatility and improves peak shape of chlorophenols | GC-ECD, GC-MS |
| Silylation | e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Replaces active hydrogens with a trimethylsilyl (B98337) group, increasing volatility and thermal stability of chlorophenols | GC-MS |
Reactions of this compound in Polymer Chemistry
The direct involvement of this compound in polymer chemistry is not extensively documented in mainstream polymer synthesis literature. However, research has shown that chloroanisoles can undergo radical formation and subsequent polymerization under specific conditions. A study demonstrated the radical formation and polymerization of chlorophenols and chloroanisole on copper(II)-smectite, a type of clay mineral. nih.gov This suggests a potential pathway for the incorporation of chloroanisole moieties into polymeric structures through radical-mediated processes, potentially in environmental or specialized catalytic contexts.
While this compound is not a common monomer for the synthesis of commercial polymers, the broader class of chlorinated aromatic compounds has been utilized in the development of specialized polymers. For instance, polymers have been synthesized from monomers containing dichloro-substituted aromatic rings, such as poly(2,4-dichloro-6-vinyl-1,3,5-triazine-co-styrene). researchgate.net In these cases, the chlorinated aromatic part of the monomer imparts specific properties to the resulting polymer.
The reactivity of the chlorine atoms on the anisole (B1667542) ring is generally low for typical polymerization reactions compared to more activated functional groups. However, under forcing conditions or with specific catalysts, they could potentially participate in coupling reactions that can lead to polymer formation. The methoxy (B1213986) group can also influence the reactivity of the aromatic ring in electrophilic aromatic substitution reactions, which could be a route to functionalization prior to or during a polymerization process.
It is important to note that the use of chlorinated monomers in polymer synthesis is often carefully considered due to potential environmental and health concerns associated with the persistence and toxicity of some chlorinated organic compounds.
Future Research Directions and Emerging Areas
Advanced Multi-Omics Approaches in Microbial Degradation Studies
The microbial degradation of chlorinated aromatic compounds, including those structurally related to 2,4-DCA, is a crucial environmental process. While studies have identified various bacterial and fungal strains capable of degrading compounds like 2,4-dichlorophenoxyacetic acid (2,4-D), a precursor from which 2,4-DCA can be an environmental transformation product, there remains a need for in-depth research into the specific microbial degradation pathways of 2,4-DCA itself epa.govnih.gov.
Advanced multi-omics approaches, encompassing genomics, metagenomics, metatranscriptomics, and metaproteomics, offer powerful tools to overcome the limitations of traditional microbiological methods fishersci.ca. These techniques can provide a system-wide picture of microbial capabilities, molecular mechanisms, and interspecies interactions during the mineralization of such compounds fishersci.ca. For instance, multi-omics research can elaborate on the role of microorganisms in the evolution of novel catabolic pathways relevant to 2,4-D and, by extension, 2,4-DCA epa.govwikidata.org. By analyzing the genetic potential (genomics/metagenomics), active gene expression (metatranscriptomics), and expressed proteins (metaproteomics) of microbial communities in environments contaminated with 2,4-DCA, researchers can identify key microbial players, novel enzymes, and previously uncharacterized metabolic routes involved in its breakdown. This holistic approach is essential for designing effective bioremediation strategies and understanding the natural attenuation of 2,4-DCA in complex ecosystems.
Development of Novel Detection Technologies for Environmental Monitoring
Accurate and timely detection of 2,4-DCA in environmental samples is paramount for effective monitoring and risk assessment. Current analytical methods, such as Gas Chromatography/Mass Spectrometry (GC/MS), are capable of quantitatively determining 2,4-DCA in water uni.lu. However, the development of novel detection technologies is crucial to enhance sensitivity, selectivity, speed, and cost-effectiveness for widespread environmental monitoring.
Future research should focus on biosensor technologies, which offer significant advantages over conventional analytical methods, including high speed, low cost, and ease of handling fishersci.ca. While biosensors have been explored for related haloanisoles like 2,4,6-trichloroanisole (B165457), improvements in their selectivity and sensitivity are necessary for practical application in detecting 2,4-DCA fishersci.ca. The integration of specific biological recognition elements with advanced transducers could lead to the creation of highly efficient and portable devices for in-situ, real-time monitoring of 2,4-DCA in water, soil, and air. This would enable a more proactive approach to identifying and mitigating 2,4-DCA contamination.
Elucidation of Remaining Unknown Metabolic Pathways
The metabolic fate of 2,4-DCA in various biological systems, particularly microorganisms, is not fully understood. Research has indicated that 2,4-DCA can be produced as a metabolite during the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) by certain microorganisms, such as Arthrobacter species nih.govmdpi.com. However, the precise role and subsequent metabolic pathways of 2,4-DCA within these organisms often remain unknown nih.gov.
Further investigation is needed to fully elucidate these remaining unknown metabolic pathways. This includes identifying the specific enzymes responsible for the formation and subsequent transformation of 2,4-DCA, as well as the intermediate compounds formed during its degradation. Techniques such as stable isotope probing, coupled with advanced analytical methods like high-resolution mass spectrometry and nuclear magnetic resonance (NMR), can be employed to trace the carbon flow through metabolic networks wikidoc.org. Comparative metabolomics, which analyzes differences in metabolite levels, can also help confirm the reactions of metabolic enzymes and distinguish unknown samples fishersci.se. Understanding these pathways is critical for developing targeted bioremediation strategies and predicting the environmental persistence and transformation products of 2,4-DCA.
In-depth Research on Long-term Environmental Impacts and Ecological Risk Assessment
The widespread use of compounds like 2,4-D, from which 2,4-DCA can be derived, has raised significant concerns regarding environmental contamination and potential risks to non-target organisms wikidata.orgsigmaaldrich.com. An ecological risk assessment (ERA) evaluates the likelihood of adverse ecological effects resulting from exposure to environmental stressors, including chemicals wikipedia.orgnih.govuni.lu. While the framework for ERA is well-established, in-depth research specifically on the long-term environmental impacts of 2,4-DCA is needed.
Future research should focus on conducting comprehensive ERAs for 2,4-DCA, considering its persistence, bioaccumulation potential, and ecotoxicity across different trophic levels and ecosystems. This involves detailed exposure assessments to determine which plants and animals are exposed and to what degree, and effects assessments to understand the relationship between exposure levels and potential adverse ecological effects nih.gov. Long-term studies are essential to evaluate chronic effects on biodiversity, ecosystem functions, and the potential for biomagnification within food chains. Such research will provide critical data for informing regulatory decisions, developing environmental quality guidelines, and implementing effective risk management strategies to protect natural resources from 2,4-DCA contamination.
Further Investigation into Olfactory Receptor Interactions and Perception
2,4-Dichloroanisole, as a haloanisole, is likely to possess distinct olfactory properties, similar to other related compounds like 2,4,6-trichloroanisole (2,4,6-TCA), known for its role in "cork taint" and its strong musty odor fishersci.camdpi.comnih.gov. The sense of smell relies on olfactory receptors (ORs) that interact with odorant molecules, leading to a neuronal response and the perception of a smell nih.govfishersci.fi. A single odorant can bind to multiple ORs, and conversely, one OR can recognize multiple odorants, forming a complex combinatorial coding scheme that dictates odor perception.
Q & A
Basic: What are the standard synthetic protocols for producing 2,4-Dichloroanisole in laboratory settings?
2,4-DCA is typically synthesized via nucleophilic substitution or methylation of precursor chlorophenols. A validated method involves refluxing 2,4-dichlorophenol with methylating agents like dimethyl sulfate or methyl iodide in alkaline conditions . Advanced protocols may employ hydrazide intermediates, as seen in the synthesis of triazole derivatives, where 2,4-dichlorophenoxyacetic acid hydrazide is treated with DMSO under reflux, followed by crystallization in water-ethanol (yield: 65%) . Analytical validation via GC-MS or HPLC is critical to confirm purity and structural integrity.
Basic: How can researchers differentiate between structural isomers of dichloroanisole (e.g., 2,4-DCA vs. 2,6-DCA)?
Isomer differentiation relies on spectral and chromatographic techniques:
- NMR spectroscopy : Distinct chemical shifts for methoxy (-OCH₃) and chlorine substituents. For example, in 2,4-DCA, the methoxy group at position 1 splits aromatic proton signals uniquely compared to 2,6-DCA .
- GC-MS : Retention times and fragmentation patterns vary due to substituent positions. 2,4-DCA shows a characteristic base peak at m/z 177 (molecular ion) with Cl⁻ loss fragments .
- HPLC with UV detection : Isomers exhibit different elution times based on polarity differences .
Advanced: What methodological challenges arise when quantifying trace levels of 2,4-DCA in environmental matrices?
Ultra-trace detection (e.g., in water at ng/L levels) requires:
- Headspace SPME : Preconcentration using solid-phase microextraction fibers, optimized for volatile haloanisoles .
- Odor threshold interference : 2,4-DCA’s musty odor threshold (0.0004 mg/L) complicates sensory evaluation, necessitating instrumental validation .
- Matrix effects : Soil and sediment samples require extraction with acidic methanol (5% acetic acid) to recover 2,4-DCA and its degradates, followed by cleanup steps to remove organic interferents .
Advanced: How do microbial methylation processes influence the environmental fate of 2,4-DCA precursors like 2,4-dichlorophenol (2,4-DCP)?
Aerobic soil microbes methylate 2,4-DCP to 2,4-DCA via O-methyltransferase activity, a key pathway in herbicide degradation (e.g., 2,4-D). This process is pH- and temperature-dependent, with optimal activity observed at neutral pH (6–7) and 25–30°C . Contradictory data exist on methylation rates in anaerobic environments, where reductive dechlorination may dominate, producing non-methylated intermediates . Researchers must design soil microcosm studies with isotopic labeling (e.g., ¹⁴C-2,4-DCP) to track transformation pathways .
Basic: What are the primary degradation products of 2,4-DCA in aquatic systems, and how are they monitored?
2,4-DCA undergoes photolytic and microbial degradation to:
- 2,4-Dichlorophenol (2,4-DCP) : Detected via LC-MS/MS with electrospray ionization (ESI⁻) .
- Chlorohydroquinone (CHQ) : Quantified using derivatization (e.g., acetylation) followed by GC-FID .
- Bound residues : Characterized via ¹³C-NMR in sediment extracts .
Environmental monitoring requires multi-residue methods, as EPA studies note low toxicity of these degradates under typical conditions .
Advanced: How can researchers reconcile contradictory data on 2,4-DCA’s persistence in soil vs. water systems?
Discrepancies arise from variable organic carbon content (Corg) and redox conditions:
- Soil : 2,4-DCA adsorbs to organic matter (Freundlich coefficient KF = 1.2–3.8 L/kg), extending half-life (DT₅₀) to 30–60 days .
- Water : Rapid hydrolysis (DT₅₀ = 2–7 days) occurs at pH > 8, but slower degradation (DT₅₀ = 20–30 days) is observed in acidic, stagnant water .
Researchers should employ site-specific models (e.g., PELMO for leaching) and validate with field data from diverse climates .
Basic: What analytical standards and quality controls are recommended for 2,4-DCA research?
- Certified reference materials (CRMs) : Use 98–99.5% pure 2,4-DCA (CAS 553-82-2) from accredited suppliers .
- Internal standards : Deuterated analogs (e.g., d₃-2,4-DCA) for GC-MS quantification to correct matrix effects .
- Recovery studies : Spike soil/water samples at 0.1–10 µg/L and validate extraction efficiency (target: 85–115%) .
Advanced: What experimental designs are optimal for studying 2,4-DCA’s role in off-flavor contamination of drinking water?
- Sensory analysis : Train panelists to detect musty/sweet odors at thresholds ≤0.0004 mg/L, paired with GC-olfactometry .
- Source tracking : Correlate 2,4-DCA levels with upstream agricultural runoff (2,4-D usage) or wastewater discharge .
- Bromination studies : Investigate Br⁻-rich water systems where bromochloroanisoles form, requiring LC-HRMS for speciation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
